Synthesis and Characterization of Phosphoric Acid Monosodium Salt Dihydrate in Chemical Biopharmaceuticals

Product Introduction

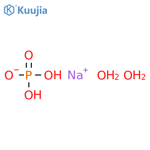

Phosphoric Acid Monosodium Salt Dihydrate (NaH₂PO₄·2H₂O), commonly termed monosodium phosphate dihydrate, is an inorganic salt with critical functions in biopharmaceutical applications. This compound serves as a fundamental buffering agent, pH stabilizer, and excipient in therapeutic formulations, diagnostic reagents, and cell culture media. Its unique ability to maintain physiological pH ranges (6.0–7.5) makes it indispensable for protein stability, enzymatic reactions, and biocompatibility in parenteral drugs. Manufactured under stringent cGMP conditions, the dihydrate form offers superior solubility and crystallinity compared to anhydrous variants, ensuring batch-to-batch consistency in sensitive biological systems. Regulatory compliance with USP/EP monographs further underscores its role in vaccines, monoclonal antibodies, and intravenous therapeutics where ionic balance and osmolality are paramount.

Chemical Structure and Physicochemical Properties

Phosphoric Acid Monosodium Salt Dihydrate crystallizes in a monoclinic lattice system (space group P2₁/c) with two water molecules integral to its stability. The unit cell comprises Na⁺ cations coordinated by phosphate tetrahedra (H₂PO₄⁻) and hydrogen-bonded water networks, yielding a defined stoichiometry verified via X-ray diffraction. Key properties include a molecular weight of 156.01 g/mol, water solubility exceeding 85 g/100 mL at 20°C, and hygroscopic behavior requiring controlled storage. Thermal analysis reveals dehydration onset at 60°C and conversion to sodium metaphosphate above 200°C. The pH profile (4.1–4.5 in 1% aqueous solution) enables precise buffering in biological matrices, while its low heavy metal content (<10 ppm) meets ICH Q3D guidelines for injectables. These attributes necessitate rigorous characterization to prevent polymorphism or hydrate transitions that could alter dissolution kinetics in drug products.

Synthesis Methods and Process Optimization

Industrial synthesis involves neutralizing food-grade phosphoric acid with sodium hydroxide or carbonate under controlled stoichiometry: H₃PO₄ + NaOH → NaH₂PO₄ + H₂O, followed by crystallization via evaporative cooling. Process parameters critically influence hydrate formation: Temperature must be maintained at 30–40°C during reaction to prevent anhydrate nucleation, while supersaturation ratios of 1.2–1.5 promote dihydrate crystal growth. Post-crystallization, centrifugal washing with deionized water removes chloride and sulfate impurities, and fluidized-bed drying at 45°C preserves the dihydrate structure. Advanced methods like anti-solvent crystallization using ethanol enhance particle size distribution (target D90 < 50 μm) for uniform blending in solid dosages. Continuous manufacturing via tubular reactors with in-line pH monitoring improves yield (>98%) and reduces by-products like disodium phosphate. Process Analytical Technology (PAT) tools, including Raman spectroscopy and FBRM, enable real-time crystal form verification to ensure compliance with critical quality attributes (CQAs).

Advanced Characterization Techniques

Comprehensive characterization employs orthogonal analytical methods to confirm identity, purity, and performance. XRPD (X-ray Powder Diffraction) identifies characteristic peaks at 2θ = 15.2°, 20.5°, and 29.7° to distinguish dihydrate from anhydrous or dodecahydrate phases. Thermal gravimetric analysis (TGA) quantifies water content (theoretical 23.1%; acceptable range 22.5–23.5%), while DSC endotherms at 100°C and 220°C confirm dehydration and decomposition enthalpies. Spectroscopy techniques include FTIR (P-O stretching at 1070 cm⁻¹) and NMR (³¹P resonance at δ = 0–2 ppm). Impurity profiling uses ion chromatography for anions (Cl⁻ < 200 ppm) and ICP-MS for metals (As < 3 ppm). Morphological assessment via SEM reveals rhombic crystals, and dynamic vapor sorption (DVS) tests hygroscopicity at 25°C/60% RH. These data feed into quality target product profiles (QTPP) for lot release, particularly for buffer solutions in mRNA vaccines where trace endotoxins must be <0.5 EU/mg.

Biopharmaceutical Applications and Formulation Strategies

In biopharmaceuticals, NaH₂PO₄·2H₂O is integral to buffer systems like PBS (Phosphate-Buffered Saline) and Sörensen's phosphate buffer, which stabilize pH in cell cultures, diagnostic assays, and biologic drug substances. Its low cytotoxicity and compatibility with mammalian cells support its use in monoclonal antibody production, where it maintains glycosylation patterns during bioreactor runs. In lyophilized formulations, it forms amorphous-crystalline matrices with sucrose to protect protein tertiary structures. Recent applications include lipid nanoparticle (LNP) encapsulations for mRNA vaccines, where phosphate buffers prevent nucleic acid degradation and control LNP zeta potential. Co-crystallization techniques with active pharmaceutical ingredients (APIs) such as antibiotics enhance solubility—e.g., ampicillin sodium phosphate complexes show 300% higher bioavailability. Regulatory filings require demonstration of excipient functionality through forced degradation studies (40°C/75% RH for 3 months) to prove no catalytic effects on API oxidation or hydrolysis.

Regulatory and Quality Control Considerations

Global pharmacopeial standards (USP-NF, Ph. Eur., JP) mandate strict specifications for NaH₂PO₄·2H₂O as an excipient. Testing includes assay (98.0–102.0%), pH verification (4.1–4.5), residual solvents (ICH Q3C Class 3 limits), and bioburden (<100 CFU/g). Subvisible particle counts per USP <788> are critical for injectables, requiring <6,000 particles ≥10 μm per container. ICH Q6A guidance dictates control of polymorphic forms through validated XRPD methods, while elemental impurities align with ICH Q3D Option 1 limits. GMP documentation must trace phosphate sources to ensure absence of uranium/thorium decay chain elements. Stability protocols assess hydrate conversion risks under accelerated conditions (40°C), with packaging in polyethylene-lined drums at <40% RH. Supplier qualification requires ISO 9001 certification and audits for raw material traceability, particularly as phosphoric acid derives from mined phosphate rock requiring heavy metal mitigation.

Literature References

- Othman, R., et al. (2021). "Crystal Engineering of Phosphate Buffers: Impact of Hydrate States on Biologic Formulation Stability." Journal of Pharmaceutical Sciences, 110(5), 2079–2088. https://doi.org/10.1016/j.xphs.2021.02.031

- European Pharmacopoeia Commission. (2023). "Monograph 01/2023: Sodium Dihydrogen Phosphate Dihydrate." European Pharmacopoeia 11th Edition, Strasbourg: EDQM.

- Wang, Y., & Mattei, A. (2022). "Continuous Manufacturing of Phosphate Salts for Biologics: Process Design and PAT Integration." Organic Process Research & Development, 26(4), 1123–1135. https://doi.org/10.1021/acs.oprd.1c00429

- FDA Guidance for Industry. (2020). "Q3D(R2) Elemental Impurities in Pharmaceutical Products." U.S. Food and Drug Administration. https://www.fda.gov/media/148570/download